![molecular formula C17H17ClF3NO2S B2420872 (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2176338-58-0](/img/structure/B2420872.png)
(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H17ClF3NO2S and its molecular weight is 391.83. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure characterization of a related compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was achieved, providing insights into its molecular configuration and crystal structure, including the presence of intermolecular hydrogen bonds and cis configuration of methyl and chlorophenyl groups (Wu, Guo, Zhang, & Xia, 2015).
Derivatization Methods
- A derivatization method for determining amines in alkaline medium was developed, using 3-Azabicyclo[3.3.0]octane, which could be applicable for the study of phase equilibria in various systems and for the determination of amines in aqueous solutions (Duriche, Peyrot, Berthet, Elkhatib, & Delalu, 1999).
Reaction with Nucleophilic Reagents
- Research on 5-methyl-3-phenyl-8-hydroxy-2-oxa-1-azabicyclo[3.3.0]octane and its reaction with methanol and propylamine revealed insights into the replacement of hydroxyl groups by methoxy and N-propylamine groups, offering potential applications in organic synthesis (Chlenov, Salamonov, & Tartakovskii, 1976).
Use in Asymmetric Syntheses
- Enantiomerically pure bicyclic pyrrolidine derivatives, including (1S, 5S)-2-Azabicyclo[3.3.0]octane, were synthesized and utilized as chiral auxiliaries in Michael-type reactions, showcasing the compound's utility in asymmetric syntheses (Martens & Lübben, 1991).
Structural and Conformational Studies
- Studies on 8-beta-acyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane and its derivatives provided valuable information on their preferred conformation in solution, which is essential for understanding their reactivity and potential applications (Izquierdo, Arias, Gálvez, Rico, Ardid, Sanz, Fonseca, Orjales, & Innerárity, 1991).
properties
IUPAC Name |
8-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2S/c18-16-6-5-14(9-15(16)17(19,20)21)25(23,24)22-12-3-4-13(22)8-11(7-12)10-1-2-10/h5-6,9,12-13H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAMLKDIMBEEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.